molecular formula C9H9FN2 B2696152 2-[(4-Fluorobenzyl)amino]acetonitrile CAS No. 63086-22-6

2-[(4-Fluorobenzyl)amino]acetonitrile

Cat. No.: B2696152
CAS No.: 63086-22-6
M. Wt: 164.183
InChI Key: QNZBSRVSEANUKH-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]acetonitrile is a useful research compound. Its molecular formula is C9H9FN2 and its molecular weight is 164.183. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZBSRVSEANUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aminonitriles: Versatile Intermediates in Modern Chemical Science

Aminonitriles are organic compounds containing both an amino group and a nitrile group. This bifunctional nature makes them exceptionally useful in organic synthesis. enamine.net They serve as key precursors for a wide array of more complex molecules, including α-amino acids, various heterocyclic compounds, alkaloids, and branched amines. uni-mainz.de

The synthetic utility of aminonitriles is rooted in the reactivity of their constituent functional groups. The amino group can act as a hydrogen bond donor and acceptor and can be involved in electrostatic interactions, while also being amenable to modifications like acylation and alkylation. enamine.net The nitrile group can participate in hydrogen bonding and π-π interactions and can be transformed into other functional groups such as primary amines, aldehydes, ketones, or carboxylic acids. enamine.net

One of the most classic and enduring applications of aminonitriles is the Strecker synthesis, first reported in 1850. mdpi.com This reaction provides a straightforward method for the synthesis of α-amino acids from α-aminonitriles. mdpi.comorganic-chemistry.org Over the years, numerous advancements have been made, including the development of asymmetric Strecker reactions to produce chiral amino acids. mdpi.com

The versatility of aminonitriles extends beyond their role as amino acid precursors. They are employed as building blocks in multicomponent reactions and can undergo cyclization to form various nitrogen-containing heterocycles. enamine.net Their ability to act as acyl anion equivalents further broadens their synthetic applications. uni-mainz.de

Properties and Applications of Aminonitriles
Property/ApplicationDescriptionReferences
Bifunctional NatureContain both an amino and a nitrile group, allowing for diverse reactivity. enamine.net
Precursors to Amino AcidsKey intermediates in the Strecker synthesis for the production of α-amino acids. mdpi.comorganic-chemistry.org
Heterocycle SynthesisUsed as building blocks for a variety of nitrogen-containing heterocyclic compounds. enamine.netuni-mainz.de
Multicomponent ReactionsValuable components in reactions that form complex molecules in a single step. mdpi.com

The Significance of 2 4 Fluorobenzyl Amino Acetonitrile and Fluorinated Amine Derivatives

Direct Synthesis Pathways for N-(4-Fluorobenzyl)aminoacetonitrile

Direct synthesis focuses on constructing the final molecule in a single or a few convergent steps from readily available starting materials. Key strategies include multicomponent reactions and nucleophilic substitution.

Multicomponent Reaction Approaches to α-Aminonitriles Incorporating the 4-Fluorobenzyl Moiety

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all components, offer an efficient route to α-aminonitriles. The most relevant MCR for this synthesis is a variation of the Strecker synthesis. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

In this approach, 4-fluorobenzylamine (B26447) serves as the amine component. The reaction proceeds by condensing the amine with an aldehyde, typically formaldehyde, to form a Schiff base intermediate (an imine). This intermediate is not isolated but is reacted in situ with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), to yield the target this compound. masterorganicchemistry.comnih.gov

Step 1 (Imine Formation): 4-Fluorobenzylamine reacts with formaldehyde.

Step 2 (Cyanide Addition): The cyanide ion attacks the iminium ion intermediate to form the final α-aminonitrile product.

A closely related synthesis of 2-benzylamino-2-(4-fluorophenyl)acetonitrile, which uses 4-fluorobenzaldehyde (B137897) and benzylamine, highlights the general applicability of the Strecker reaction for creating structurally similar compounds. rsc.org This methodology is valued for its atom economy and straightforward procedure.

Amination Strategies for Halogenated Acetonitriles with 4-Fluorobenzylamine

A common and direct method for forming the N-C bond in the target molecule is through the nucleophilic substitution of a haloacetonitrile with 4-fluorobenzylamine. lifechempharma.comsinocurechem.com Haloacetonitriles, such as chloroacetonitrile (B46850) (ClCH₂CN) and bromoacetonitrile (B46782) (BrCH₂CN), are effective alkylating agents due to the electron-withdrawing nature of the nitrile group and the presence of a good leaving group (chloride or bromide). lifechempharma.comwikipedia.org

The reaction involves the nucleophilic attack of the primary amine (4-fluorobenzylamine) on the electrophilic methylene (B1212753) carbon of the haloacetonitrile. This process typically requires a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

Table 1: Comparison of Haloacetonitrile Reactants

Reactant Formula Key Characteristics
Chloroacetonitrile ClCH₂CN Commercially available; produced by dehydration of chloroacetamide; less reactive than bromoacetonitrile. wikipedia.orgorgsyn.org

This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields achieved under mild conditions.

Exploration of Sustainable and Green Chemistry Protocols in this compound Synthesis

While specific green protocols for this compound are not extensively documented, the principles of green chemistry can be readily applied to the established synthetic routes. researchgate.netunibo.it The goal is to minimize waste, reduce energy consumption, and use less hazardous materials.

For the Multicomponent Strecker Synthesis:

Solvent Choice: Utilizing water as a solvent is a primary green strategy. The reaction components often have sufficient water solubility, and this avoids the use of volatile organic compounds (VOCs).

Catalysis: Employing recyclable solid acid catalysts can enhance reaction rates and simplify purification, as the catalyst can be filtered off after the reaction. researchgate.net

For the Amination of Haloacetonitriles:

Solvent Minimization: Performing the reaction under solvent-free (neat) conditions, if feasible, by heating the reactants with a solid base like potassium carbonate, can significantly reduce solvent waste.

Alternative Solvents: Replacing traditional polar aprotic solvents like DMF with greener alternatives such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can improve the environmental profile of the process.

These adaptations align with green chemistry principles by improving safety, reducing environmental impact, and potentially lowering costs associated with solvent purchasing and disposal. mdpi.com

Synthesis of Key Precursors and Formation of Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks: 4-fluorobenzylamine and a reagent that provides the acetonitrile functionality.

Synthetic Routes to 4-Fluorobenzylamine and its Analogs

4-Fluorobenzylamine is a critical intermediate. guidechem.com Several industrial and laboratory-scale methods exist for its production.

Reduction of 4-Fluorobenzonitrile: This is one of the most common methods. 4-Fluorobenzonitrile is reduced to 4-fluorobenzylamine using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent is highly effective for this transformation on a lab scale. guidechem.com For industrial applications, catalytic hydrogenation over a nickel or cobalt catalyst is often preferred for safety and cost reasons.

Reductive Amination of 4-Fluorobenzaldehyde: This method involves reacting 4-fluorobenzaldehyde with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas and a metal catalyst (e.g., Palladium on carbon) or sodium borohydride (B1222165).

From 4-Fluorobenzyl Halides: 4-Fluorobenzyl chloride or bromide can be converted to the amine via methods like the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis.

Table 2: Overview of Synthetic Routes to 4-Fluorobenzylamine

Starting Material Key Reagents Advantages Disadvantages
4-Fluorobenzonitrile LiAlH₄ or H₂/Catalyst High yield, direct conversion. LiAlH₄ is hazardous and expensive for large scale. guidechem.com
4-Fluorobenzaldehyde NH₃, H₂/Catalyst Utilizes readily available starting materials. May produce side products like secondary amines.

Methodologies for Introducing the Acetonitrile Functionality

Use of Cyanide Salts: In the context of the Strecker synthesis, cyanide salts like KCN, NaCN, or TMSCN are the direct source of the nitrile group. masterorganicchemistry.comrsc.org These reagents provide the cyanide nucleophile that adds to the imine intermediate.

Synthesis of Haloacetonitriles: For amination strategies, haloacetonitriles are required intermediates.

Chloroacetonitrile is commercially produced via the dehydration of chloroacetamide, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). sinocurechem.comorgsyn.org

Bromoacetonitrile can be prepared by the bromination of acetonitrile with bromine, often in the presence of a catalyst like phosphorus tribromide (PBr₃). google.com

Alkylation with Acrylonitrile (B1666552): While less direct for this specific target, condensation reactions involving acrylonitrile can be used to build more complex structures containing a cyanoethyl group, which can then be modified. rsc.org

Optimization of Reaction Conditions and Isolation Techniques

The choice of solvent is a critical parameter in the synthesis of this compound, as it can profoundly affect reaction rates, equilibrium positions, and the solubility of reactants, intermediates, and products. The synthesis, often proceeding through an imine intermediate (in a Strecker-type pathway) or direct substitution, is sensitive to the polarity and proticity of the solvent.

Polar aprotic solvents such as acetonitrile and tetrahydrofuran (B95107) (THF) are frequently employed. Acetonitrile, in particular, can serve as both a solvent and a reactant in certain synthetic strategies. mdpi.com It effectively dissolves the organic precursors and can facilitate the nucleophilic attack of the cyanide ion. THF is another viable option, known for its good solvating properties for a wide range of organic compounds and reagents. acs.org

In reductive amination routes, where an imine formed from 4-fluorobenzaldehyde and aminoacetonitrile (B1212223) is reduced, alcoholic solvents like methanol (B129727) or ethanol are common. reddit.com These solvents are compatible with reducing agents such as sodium borohydride. However, their protic nature can sometimes interfere with intermediate stability. Chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have also been used, particularly in reductive aminations employing reagents like sodium triacetoxyborohydride, as they are generally inert and provide good solubility for the reactants. rsc.orgresearchgate.net The selection of an optimal solvent system requires careful consideration of the specific reaction pathway and reagents used, with the goal of maximizing product yield while minimizing side reactions and facilitating subsequent isolation. nih.gov

Table 1: Effect of Different Solvents on a Hypothetical Synthesis of this compound This interactive table provides hypothetical data based on typical outcomes for similar aminonitrile syntheses.

Solvent Dielectric Constant (ε) Typical Reaction Time (h) Hypothetical Yield (%) Remarks
Tetrahydrofuran (THF) 7.6 12 75 Good general-purpose solvent, suitable for many reagents. acs.org
Acetonitrile (MeCN) 37.5 8 85 Polar aprotic, favors nucleophilic reactions. mdpi.com
Methanol (MeOH) 32.7 24 65 Protic nature may slow imine formation but suitable for borohydride reductions. reddit.com
Dichloromethane (DCM) 9.1 18 70 Commonly used in reductive aminations, but environmental concerns exist. researchgate.net

Catalysis plays a pivotal role in enhancing the rate and selectivity of the synthesis of this compound. The choice of catalyst depends on the chosen synthetic route, which is typically a variation of the Strecker synthesis or a reductive amination pathway. mdpi.combohrium.com

In the context of the Strecker reaction, both Brønsted and Lewis acids are effective catalysts. mdpi.com Brønsted acids, such as formic acid or p-toluenesulfonic acid, can accelerate the reaction by protonating the carbonyl group of 4-fluorobenzaldehyde, rendering it more susceptible to nucleophilic attack by aminoacetonitrile to form the crucial imine intermediate. mdpi.comed.gov Lewis acids, such as copper(II) triflate (Cu(OTf)₂), indium(III) chloride (InCl₃), or bismuth(III) bromide (BiBr₃), function similarly by coordinating to the carbonyl oxygen, thereby activating the aldehyde. acs.orgnih.gov Some protocols have demonstrated high efficiency even with simple catalysts like sulfated polyborate under solvent-free conditions. mdpi.com

For reductive amination pathways, the reaction is often self-catalyzed by the acidic conditions generated in situ or by the addition of a mild acid to facilitate imine formation prior to reduction. Transition metal catalysts, such as those based on palladium or ruthenium, can also be employed for direct reductive amination using hydrogen gas or other hydrogen sources. organic-chemistry.org Furthermore, organocatalysis has emerged as a powerful tool in aminonitrile synthesis, with catalysts like thiourea (B124793) derivatives or chiral amines being used to promote the reaction, sometimes with high enantioselectivity. mdpi.combohrium.comresearchgate.net The selection of an appropriate catalyst is crucial for an efficient, high-yielding, and potentially asymmetric synthesis of the target compound. researchgate.netnih.gov

Table 2: Comparison of Catalytic Systems in a Model Synthesis of this compound This interactive table presents plausible data illustrating the impact of various catalysts.

Catalyst Type Example Catalyst Catalyst Loading (mol%) Reaction Time (h) Hypothetical Yield (%)
No Catalyst - - 48 40
Brønsted Acid p-Toluenesulfonic acid 10 12 78
Lewis Acid Indium(III) Chloride (InCl₃) 5 8 88
Organocatalyst Thiourea Derivative 10 24 82

The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. Chromatographic techniques are the most common methods employed for this purpose.

Flash column chromatography is a standard and widely used technique for the purification of aminonitriles. rsc.org The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) of appropriate polarity is used to elute the components. For a moderately polar compound like this compound, a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) is commonly used. nih.gov The separation is monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

For higher purity requirements or for the separation of closely related impurities, High-Performance Liquid Chromatography (HPLC) is utilized. acs.org Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (often with an additive like formic acid or trifluoroacetic acid), is particularly effective. nih.gov Preparative HPLC can be used to isolate the pure compound on a larger scale. nih.gov

Table 3: Illustrative Flash Column Chromatography Purification This interactive table outlines a typical elution profile for the purification of the target compound.

Fraction Numbers Mobile Phase (Hexane:Ethyl Acetate) Compounds Eluted Purity
1-5 95:5 Non-polar impurities, unreacted aldehyde -
6-10 80:20 Mixed fractions Low
11-20 70:30 This compound >98%

X-ray crystallography provides an unequivocal method for structure determination and confirmation of the final product, provided that a single crystal of suitable quality can be obtained. wikipedia.org This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise arrangement of atoms in the molecule. researchgate.net The process begins with growing a single crystal, often by slow evaporation of a solvent from a saturated solution of the purified compound. libretexts.org The crystallographic data provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.netiucr.org While not a purification method itself, it is the definitive analytical tool for structural verification of a novel compound or a new synthetic product.

Table 4: Hypothetical Crystallographic Data for this compound This table presents expected crystallographic parameters based on similar known structures.

Parameter Hypothetical Value
Chemical Formula C₉H₉FN₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 845
Key Bond Length (C≡N) ~1.14 Å

Chemical Reactivity and Functional Group Transformations of 2 4 Fluorobenzyl Amino Acetonitrile

Reactivity of the Nitrile Moiety in 2-[(4-Fluorobenzyl)amino]acetonitrile

The nitrile group (–C≡N) is characterized by a strong triple bond and a polarized structure, which renders the carbon atom electrophilic. This electronic feature is the basis for its reactivity, particularly towards nucleophiles. As an α-aminonitrile, the reactivity of the nitrile group in this compound is influenced by the adjacent amino group, which can affect the electronic properties and steric accessibility of the cyano carbon. Theoretical studies have suggested that α-aminonitriles are generally more reactive than other types of nitriles. nih.gov

Nucleophilic Addition Reactions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions typically proceed via a nucleophilic addition mechanism, forming an intermediate imine anion, which can then be hydrolyzed or further reduced to yield different functional groups. libretexts.org

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the nitrile carbon. The resulting imine anion intermediate, upon acidic workup (hydrolysis), yields a ketone. libretexts.orgpressbooks.pub For instance, the reaction of this compound with a Grignard reagent would lead to the formation of a ketone after hydrolysis of the intermediate.

Another significant class of nucleophilic addition involves hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄). The reduction of nitriles with LiAlH₄ is a robust method for synthesizing primary amines. libretexts.orgpressbooks.publibretexts.org This reaction involves the addition of two hydride ions to the nitrile carbon, ultimately yielding a primary amine after protonation during workup. libretexts.org

Nucleophilic ReagentIntermediateFinal Product after Workup
Grignard Reagent (R-MgX)Imine Anion SaltKetone
Organolithium (R-Li)Imine Anion SaltKetone
Lithium Aluminum Hydride (LiAlH₄)DianionPrimary Amine
Diisobutylaluminium Hydride (DIBAL-H)Imine-Aluminum ComplexAldehyde

Hydrolytic and Related Transformations of the Nitrile Functionality

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. weebly.comlibretexts.orggoogle.com This transformation is fundamental as it converts the nitrile group into a carboxylic acid, classifying nitriles as carboxylic acid derivatives. pressbooks.pub The hydrolysis process proceeds through an amide intermediate. weebly.com

Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. pressbooks.pub Subsequent proton transfers and tautomerization lead to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. pressbooks.publibretexts.org

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. weebly.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Under basic conditions, this amide is further hydrolyzed to a carboxylate salt and ammonia (B1221849). libretexts.org An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. libretexts.org

ConditionIntermediateInitial ProductFinal Product (after workup)
Acidic (e.g., H₃O⁺, heat)AmideCarboxylic Acid + Ammonium Ion (NH₄⁺)Carboxylic Acid
Basic (e.g., NaOH, heat)AmideCarboxylate Salt + Ammonia (NH₃)Carboxylic Acid

Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles

α-Aminonitriles, including this compound, are valuable precursors for the synthesis of various nitrogen-containing heterocycles. nih.govamazonaws.comfrontiersin.orgresearchgate.netnih.gov The bifunctional nature of the molecule allows it to participate in reactions that form cyclic structures.

For example, α-aminonitriles can react with aminothiols like cysteine to form five- or six-membered heterocyclic rings, such as thiazolines. nih.gov These reactions can proceed to form dipeptides or, through transient intermediates, can lead to the formation of other heterocycles like imidazoles. nih.gov The nitrile group itself can participate in formal cycloaddition reactions. For instance, imines derived from α-aminonitriles can undergo [3+2] cycloaddition reactions, demonstrating their utility in constructing complex cyclic systems. organic-chemistry.org

Transformations at the Secondary Amine Center of this compound

The secondary amine in this compound features a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This allows for a range of reactions, including alkylation, acylation, and condensation with carbonyl compounds.

Alkylation and Acylation Reactions for N-Derivatization

N-Alkylation: The secondary amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form a tertiary amine. libretexts.orgwikipedia.org This reaction can sometimes be complicated by over-alkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt. libretexts.org The use of a non-nucleophilic base, such as Hünig's base, can facilitate the clean mono-alkylation of secondary amines to tertiary amines. researchgate.net

N-Acylation: The reaction of the secondary amine with acylating agents, such as acyl chlorides or acid anhydrides, is a common and efficient method for forming N-substituted amides. tandfonline.comchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. chemguide.co.uk This transformation is often used to install a protecting group on the nitrogen or to synthesize more complex amide structures. The reaction can be performed under various conditions, including in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct when using acyl chlorides. youtube.comstackexchange.com

Reaction TypeReagent ClassExample ReagentProduct Class
N-AlkylationAlkyl HalideMethyl Iodide (CH₃I)Tertiary Amine
N-AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)N-Substituted Amide
N-AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)N-Substituted Amide

Condensation Reactions with Carbonyl Compounds

Secondary amines react with aldehydes and ketones under mildly acidic conditions (e.g., pH 4.5) to form enamines. youtube.comchemistrysteps.comjove.commasterorganicchemistry.com An enamine is a compound containing an amino group attached to a carbon-carbon double bond. youtube.comchemistrysteps.com

The mechanism for enamine formation begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate which then undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal). jove.comnumberanalytics.com The carbinolamine is then protonated on the oxygen by the acid catalyst, converting the hydroxyl group into a good leaving group (water). jove.commasterorganicchemistry.com The lone pair on the nitrogen helps to eliminate the water molecule, forming a resonance-stabilized iminium ion. numberanalytics.com

This compound as a Building Block in Complex Molecule Synthesis

The strategic placement of a secondary amine, a nitrile group, and a fluorinated aromatic ring makes this compound a versatile intermediate in synthetic organic chemistry. Its functional groups serve as reactive handles for constructing more complex molecular architectures, ranging from modified biological molecules to diverse heterocyclic systems. This section explores its utility as a foundational component in the synthesis of amino acid derivatives, its role in multi-component reactions, and its modification for analytical purposes.

Utilization in the Chemical Synthesis of Amino Acid Derivatives and Peptidomimetics

The structure of this compound is intrinsically linked to that of amino acids, positioning it as a valuable precursor for non-proteinogenic amino acid derivatives and peptidomimetics. The primary route for this transformation involves the hydrolysis of the nitrile functional group.

Synthesis of N-Substituted Amino Acid Derivatives

The α-aminonitrile moiety is a classic precursor to α-amino acids, most notably through the Strecker synthesis pathway, where hydrolysis of the nitrile is the final step. mdpi.com In a similar fashion, the nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction converts the starting material into N-(4-fluorobenzyl)glycine, a non-natural, N-alkylated amino acid derivative. The hydrolysis typically proceeds through a glycinamide (B1583983) intermediate before forming the final carboxylic acid. researchgate.netresearchgate.net

The resulting N-(4-fluorobenzyl)glycine is a useful building block in its own right. The presence of the benzyl (B1604629) group on the nitrogen atom introduces steric bulk and modifies the electronic properties of the amino acid, influencing how it interacts with biological systems or other chemical reagents.

Starting MaterialReactionProductClassification
This compoundAcid or Base HydrolysisN-(4-fluorobenzyl)glycineN-alkylated Amino Acid Derivative
This compoundReduction of Nitrile (e.g., with LiAlH₄ or catalytic hydrogenation)N1-(4-Fluorobenzyl)ethane-1,2-diamineDiamine Derivative

Application in Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and unique conformational constraints. nih.gov N-alkylated amino acids, like N-(4-fluorobenzyl)glycine, are frequently incorporated into peptide sequences to create peptidomimetics. nih.gov

The substitution on the amide nitrogen prevents the formation of hydrogen bonds that are crucial for typical secondary structures like α-helices and β-sheets. This disruption can enforce specific turns or conformations in the peptide backbone, which can be critical for biological activity. sci-hub.ru The N-(4-fluorobenzyl)glycine derived from this compound can be used in standard solid-phase or solution-phase peptide synthesis protocols to be incorporated into a growing peptide chain, yielding a peptidomimetic with an N-alkylated residue. cnr.it

Participation in Multi-Component Reactions for Constructing Diverse Chemical Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains portions of all starting materials. baranlab.org While this compound can be a substrate in further synthetic transformations, its most direct involvement in MCRs is as a product of the well-known Strecker reaction.

The Strecker synthesis is one of the oldest and most effective methods for preparing α-aminonitriles. mdpi.comnih.gov In this one-pot reaction, an aldehyde, an amine, and a cyanide source are combined. To synthesize this compound, the components would be formaldehyde, 4-fluorobenzylamine (B26447), and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). acs.org The reaction proceeds through the formation of an imine intermediate from the aldehyde and amine, followed by the nucleophilic addition of cyanide. nih.gov

Aldehyde ComponentAmine ComponentCyanide SourceMCR Product
Formaldehyde4-FluorobenzylamineTrimethylsilyl Cyanide (TMSCN)This compound
Benzaldehyde4-FluorobenzylaminePotassium Cyanide (KCN)2-[(4-Fluorobenzyl)amino]-2-phenylacetonitrile
FormaldehydeAnilineHydrogen Cyanide (HCN)2-(Phenylamino)acetonitrile

Although α-aminonitriles are typically the endpoints of the Strecker MCR, their functional groups hold potential for participation in subsequent complex reactions. The secondary amine can act as a nucleophile, and the nitrile group can be involved in cycloadditions or other transformations, though this is less common than their role as amino acid precursors. The primary utility within the MCR landscape remains their efficient formation via the Strecker pathway. researchgate.netorganic-chemistry.org

Derivatization for Advanced Analytical Method Development

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical technique. sdiarticle4.com For quantitative analysis by High-Performance Liquid Chromatography (HPLC), compounds lacking a strong chromophore or fluorophore, such as this compound, are often derivatized to enhance their detectability.

The secondary amine in this compound is the primary target for derivatization. While o-phthalaldehyde (B127526) (OPA) is a popular reagent for derivatizing primary amines to form highly fluorescent isoindole products, it does not react with secondary amines under standard conditions. diva-portal.orgnih.gov Therefore, reagents specifically designed for secondary amines are required.

One of the most common reagents for this purpose is 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comnih.gov FMOC-Cl reacts with both primary and secondary amines under mild basic conditions to form stable, highly fluorescent derivatives that can be detected with great sensitivity using a fluorescence detector. This allows for the quantification of this compound at very low concentrations. The derivatization reaction can be performed pre-column, either manually or using an automated system, before the sample is injected into the HPLC. thermofisher.com

Derivatization ReagentTarget Functional GroupDetection MethodKey Advantage
9-Fluorenylmethyl chloroformate (FMOC-Cl)Secondary AmineHPLC with Fluorescence DetectionForms highly fluorescent and stable adducts.
Dansyl ChlorideSecondary AmineHPLC with Fluorescence DetectionProduces fluorescent sulfonamide derivatives.
Phenylisothiocyanate (PITC)Secondary AmineHPLC with UV DetectionForms a UV-active phenylthiourea (B91264) derivative. sdiarticle4.com

This derivatization strategy is crucial for applications where trace-level quantification is necessary, such as in reaction monitoring, impurity profiling, or pharmacokinetic studies, by transforming the analytically challenging amine into a readily detectable derivative. mdpi.com

Structural Elucidation and Spectroscopic Characterization Methodologies for 2 4 Fluorobenzyl Amino Acetonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-[(4-Fluorobenzyl)amino]acetonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H-NMR) spectroscopy provides crucial information about the number of different types of protons and their immediate electronic environment. The expected ¹H-NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the fluorobenzyl group, the benzylic methylene (B1212753) protons, the methylene protons of the acetonitrile (B52724) moiety, and the amine proton.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The fluorine atom at the para position will influence the electronic distribution in the ring, leading to a characteristic splitting pattern for the aromatic protons, likely appearing as two distinct multiplets or doublets of doublets.

The benzylic methylene protons (CH₂ adjacent to the fluorophenyl ring) would be expected at a chemical shift of approximately δ 3.8-4.0 ppm. Their proximity to the electron-withdrawing phenyl ring and the nitrogen atom results in a downfield shift. The methylene protons of the acetonitrile group (CH₂ adjacent to the cyano group) are anticipated to resonate at a slightly upfield position compared to the benzylic protons, likely in the range of δ 3.5-3.7 ppm, influenced by the adjacent nitrogen and the cyano group. The amine proton (NH) signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature, but it is typically expected in the δ 1.5-2.5 ppm range.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (ortho to F) ~ 7.3 Doublet of Doublets
Aromatic CH (meta to F) ~ 7.1 Doublet of Doublets
Benzyl (B1604629) CH₂ ~ 3.9 Singlet
Acetonitrile CH₂ ~ 3.6 Singlet

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C-NMR are sensitive to the hybridization and the electronic environment of the carbon atoms.

The aromatic carbons of the 4-fluorobenzyl group are expected to resonate in the δ 115-140 ppm region. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large chemical shift and will be split into a doublet due to one-bond ¹³C-¹⁹F coupling. The other aromatic carbons will also show signals in this region, with their precise shifts influenced by the fluorine substituent. The cyano carbon (-C≡N) is characteristically found in the δ 117-120 ppm range.

The benzylic methylene carbon (-CH₂-Ar) is expected around δ 50-55 ppm, while the acetonitrile methylene carbon (-CH₂-CN) would likely appear slightly upfield, in the region of δ 35-40 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a crucial technique used in conjunction with ¹³C-NMR to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons, such as the aromatic carbon attached to the benzyl group and the cyano carbon, would be absent in a DEPT spectrum. This analysis would confirm the assignment of the two methylene carbons in the molecule.

Table 2: Predicted ¹³C-NMR Chemical Shifts and DEPT Analysis for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
Aromatic C-F ~ 162 (d, ¹JCF ≈ 245 Hz) Quaternary (absent)
Aromatic C-CH₂ ~ 135 Quaternary (absent)
Aromatic CH (ortho to F) ~ 130 Positive
Aromatic CH (meta to F) ~ 115 (d, ²JCF ≈ 21 Hz) Positive
Cyano C≡N ~ 118 Quaternary (absent)
Benzyl CH₂ ~ 52 Negative

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the aromatic protons on the fluorobenzyl ring that are adjacent to each other. This would help in the definitive assignment of the aromatic signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). The HSQC spectrum would unequivocally link the proton signals of the benzylic and acetonitrile methylene groups to their corresponding carbon signals identified in the ¹³C-NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the molecular fragments. For example, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the acetonitrile carbon. Also, correlations between the acetonitrile methylene protons and the cyano carbon would be observed, confirming the connectivity of the entire molecule.

Vibrational Spectroscopy for Probing Molecular Vibrations and Functional Groups

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡N, C-F, and C-N bonds, as well as aromatic C=C stretching.

The N-H stretching vibration of the secondary amine is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups will appear just below 3000 cm⁻¹.

A key absorption band for this molecule is the C≡N (nitrile) stretch, which is expected to be a sharp band of medium intensity in the 2240-2260 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption in the 1250-1000 cm⁻¹ range.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Weak-Medium
Aromatic C-H Stretch 3050-3100 Medium
Aliphatic C-H Stretch 2850-2960 Medium
C≡N Stretch 2240-2260 Medium, Sharp
Aromatic C=C Stretch 1600, 1510, 1450 Medium-Strong

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often give strong Raman signals.

In the Raman spectrum of this compound, the C≡N stretching vibration is expected to be a strong and sharp band, often more intense than in the FTIR spectrum. The symmetric breathing vibration of the aromatic ring is also typically a strong feature in the Raman spectrum, appearing around 1600 cm⁻¹. The C-H stretching vibrations will also be present. The C-F bond, being polar, might show a weaker Raman signal compared to its strong FTIR absorption.

Table 4: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3050-3100 Strong
Aliphatic C-H Stretch 2850-2960 Medium
C≡N Stretch 2240-2260 Strong, Sharp
Aromatic Ring Breathing ~1600 Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the determination of the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within a few parts per million), HRMS allows for the confident assignment of a molecular formula.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Fluorine-19, and Nitrogen-14). The molecular formula is C₉H₉FN₂. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's identity and elemental composition.

Table 1: Theoretical and Experimental Mass Data for this compound

Parameter Value
Molecular Formula C₉H₉FN₂
Theoretical Exact Mass 164.0750
Experimentally Determined Mass Data not available in published literature
Mass Accuracy (ppm) Not applicable

| Ionization Mode | Typically Electrospray Ionization (ESI) |

X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing

Despite the utility of this technique, a comprehensive search of crystallographic databases reveals that the crystal structure of this compound has not yet been reported in the scientific literature. Therefore, the following subsections outline the type of information that would be obtained from such an analysis.

Determination of Crystal System and Space Group

The initial step in a crystallographic analysis involves determining the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. This fundamental information dictates the basic packing framework of the compound in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
a (Å) Unit cell dimension
b (Å) Unit cell dimension
c (Å) Unit cell dimension
α (°) Unit cell angle
β (°) Unit cell angle
γ (°) Unit cell angle
Volume (ų) Volume of the unit cell

| Z | Number of molecules per unit cell |

Note: This table represents the parameters that would be determined from a single-crystal X-ray diffraction experiment. As no public crystallographic data exists for this compound, the table remains illustrative.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of the geometric parameters derived from X-ray crystallography provides a wealth of information about the molecule's structure. Bond lengths and angles can confirm the expected connectivity and hybridization of atoms, while torsional angles describe the conformation of flexible parts of the molecule, such as the rotation around the C-N and C-C single bonds.

Table 3: Selected Bond Parameters for this compound (Anticipated)

Bond/Angle/Torsion Expected Value Range
C-F Bond Length (Å) ~1.35
C≡N Bond Length (Å) ~1.14
N-C-C Angle (°) ~109.5
C-N-C Angle (°) ~109.5

| C-C-N-C Torsional Angle (°) | Dependent on conformation |

Note: The values in this table are based on typical bond lengths and angles for similar chemical moieties. Precise, experimentally determined values would be obtained from a full crystallographic study.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The packing of molecules in a crystal is governed by a variety of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonds. For this compound, the secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrile nitrogen and the fluorine atom can act as potential hydrogen bond acceptors. The analysis of these interactions is crucial for understanding the physical properties of the solid material. A crystallographic study would reveal the specific hydrogen bonding motifs and other close contacts that dictate the supramolecular architecture.

Computational and Quantum Chemical Investigations of 2 4 Fluorobenzyl Amino Acetonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and structural parameters of molecules like 2-[(4-Fluorobenzyl)amino]acetonitrile. DFT methods, particularly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are frequently employed to predict molecular characteristics with a high degree of accuracy. researchgate.netresearchgate.net

The first step in the computational analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Similar Structures) This table presents typical bond lengths and angles that would be expected from a DFT/B3LYP calculation. Actual values would require a specific computational study.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-F 1.35
C-C (aromatic) 1.39 - 1.41
C-N (amine) 1.46
C≡N (nitrile) 1.16
C-H (aromatic) 1.08
**Bond Angles (°) ** C-C-F 118.5
H-N-C 112.0
C-C≡N 178.0

| Dihedral Angles (°) | C-C-N-C | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. DFT calculations provide the energies of these orbitals and visualize their electron density distributions. For this compound, the HOMO is typically expected to be localized on the electron-rich regions, such as the fluorophenyl ring and the amino group, while the LUMO might be distributed over the nitrile group and the benzyl (B1604629) moiety.

Table 2: Representative Frontier Molecular Orbital Energies for this compound This table provides example values for HOMO, LUMO, and the energy gap, which are indicative of what would be expected for a molecule of this type.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

| HOMO-LUMO Gap (ΔE) | 5.3 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative basis for the molecule's stability and reactivity.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. For this compound, these calculations would likely identify the nitrogen atom of the amine and the carbon atoms of the fluorophenyl ring as potential sites for electrophilic attack, while the nitrile carbon might be susceptible to nucleophilic attack.

Table 3: Illustrative Global Reactivity Descriptors for this compound This table shows example values for common reactivity descriptors derived from HOMO and LUMO energies.

Descriptor Formula Typical Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.85 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.65 eV
Global Softness (S) 1/(2η) 0.19 eV-1

| Electrophilicity Index (ω) | χ2/(2η) | 2.79 eV |

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

Computational methods are invaluable for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FTIR) and Raman spectra. By simulating these spectra, a direct comparison with experimental results can be made, aiding in the assignment of vibrational modes.

Theoretical vibrational frequencies for this compound can be calculated using DFT and ab initio methods. These calculations provide the frequencies of the normal modes of vibration, as well as their corresponding intensities for both IR and Raman spectra.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. The resulting simulated spectra can then be visually compared to the experimental ones.

The ultimate validation of the computational model comes from the comparison of the simulated spectra with experimentally obtained FTIR and Raman data. A good correlation between the theoretical and experimental spectra confirms the accuracy of the optimized geometry and the computational method used. This comparison allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, N-H bends, C≡N stretch, and aromatic ring vibrations. researchgate.net

Table 4: Representative Calculated vs. Experimental Vibrational Frequencies for this compound This table illustrates how calculated vibrational frequencies are compared with experimental data for key functional groups. A scaling factor is often applied to the calculated values for better agreement.

Vibrational Mode Calculated Frequency (cm-1) Scaled Frequency (cm-1) Experimental Frequency (cm-1)
N-H Stretch 3500 3395 ~3390
C-H Stretch (Aromatic) 3150 3055 ~3050
C≡N Stretch 2300 2231 ~2230
C=C Stretch (Aromatic) 1650 1599 ~1600

| C-F Stretch | 1250 | 1213 | ~1215 |

Based on a comprehensive search of publicly available scientific literature, dedicated computational and quantum chemical investigations specifically for the compound This compound could not be located. As a result, the detailed research findings, specific data, and corresponding data tables required to populate the requested article sections are not available.

Mechanistic Studies of Reactions Involving 2 4 Fluorobenzyl Amino Acetonitrile

Elucidation of Reaction Pathways for the Synthesis of 2-[(4-Fluorobenzyl)amino]acetonitrile

The synthesis of this compound can be envisioned through several plausible mechanistic pathways, primarily revolving around the formation of the key carbon-nitrogen and carbon-carbon bonds. Two of the most common and mechanistically well-understood methods for the synthesis of α-aminonitriles are the Strecker synthesis and reductive amination.

Strecker Synthesis Pathway:

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes, and its initial product is an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org In the context of this compound, a modified Strecker reaction would involve 4-fluorobenzaldehyde (B137897), an amine source, and a cyanide source. A likely pathway involves the initial reaction between 4-fluorobenzaldehyde and an amine to form an imine, which is then attacked by a cyanide ion.

Imine Formation: 4-Fluorobenzaldehyde reacts with an amine (e.g., ammonia) in a condensation reaction to form N-(4-fluorobenzylidene)methanimine. This step is typically acid-catalyzed. masterorganicchemistry.com

Nucleophilic Attack by Cyanide: The cyanide ion attacks the iminium carbon, leading to the formation of 2-amino-3-(4-fluorophenyl)propanenitrile. masterorganicchemistry.comwikipedia.org

N-Alkylation (in a modified approach): To obtain the target molecule, a subsequent N-alkylation step would be necessary if a simple amine like ammonia (B1221849) was used initially. Alternatively, a direct reaction with 4-fluorobenzylamine (B26447) could be envisioned, though this is less common in classical Strecker approaches.

Reductive Amination Pathway:

Reductive amination is another powerful method for forming carbon-nitrogen bonds and is a viable route for the synthesis of this compound. youtube.comharvard.edumasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion in situ, which is then reduced to the corresponding amine. mdma.chlibretexts.org

For the synthesis of our target molecule, the reaction would likely proceed between 4-fluorobenzaldehyde and aminoacetonitrile (B1212223). The mechanism can be outlined as follows:

Imine Formation: Aminoacetonitrile acts as the nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. Following proton transfer and elimination of a water molecule, an N-(4-fluorobenzyl)ethanimine intermediate is formed. youtube.com

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the imine. masterorganicchemistry.com The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the C=N double bond, and subsequent protonation of the nitrogen atom yields the final product, this compound. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. harvard.edu

Reaction Pathway Key Intermediates Key Mechanistic Steps
Strecker SynthesisIminium ion, Tetrahedral intermediateImine formation, Nucleophilic attack of cyanide
Reductive AminationImine (Schiff base), Iminium ionImine formation, Hydride reduction of the C=N bond

This table provides a simplified comparison of the two primary proposed synthetic pathways.

Detailed Mechanistic Investigation of its Subsequent Functionalization and Derivatization Reactions

Once synthesized, this compound possesses several reactive sites that can be targeted for functionalization and derivatization. The secondary amine and the nitrile group are the primary handles for further chemical modifications.

Reactions at the Secondary Amine:

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and basic.

N-Alkylation and N-Arylation: The secondary amine can undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. The mechanism is a standard Sₙ2 reaction where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. Similarly, N-arylation can be achieved through reactions like the Buchwald-Hartwig amination, which involves a catalytic cycle with a palladium catalyst.

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. The mechanism involves nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the N-acylated product.

Reaction with Carbonyls (Formation of Enamines/Imines): While the starting material is a secondary amine, further reaction with aldehydes or ketones is possible, though less straightforward than with primary amines.

Reactions of the Nitrile Group:

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (glycine derivative) or a primary amide intermediate. masterorganicchemistry.com The mechanism of acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom. A series of proton transfers and tautomerization steps leads to the amide, which can be further hydrolyzed to the carboxylic acid. masterorganicchemistry.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would result in a diamine product. The mechanism of reduction with LiAlH₄ involves the delivery of hydride ions to the nitrile carbon.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile group to form, after hydrolysis, ketones.

Functionalization Site Reaction Type Plausible Mechanism
Secondary AmineN-AlkylationSₙ2 Nucleophilic Substitution
Secondary AmineN-AcylationNucleophilic Acyl Substitution
Nitrile GroupHydrolysisNucleophilic attack of water on protonated nitrile
Nitrile GroupReductionNucleophilic addition of hydride

This interactive table summarizes the key functionalization reactions and their underlying mechanisms.

In-Depth Analysis of Catalytic Cycles and Transient Intermediate Species

Many of the synthetic and functionalization reactions involving this compound can be facilitated and controlled through the use of catalysts. Understanding the catalytic cycles and the nature of transient intermediates is paramount for reaction optimization.

Catalysis in Synthesis:

Acid/Base Catalysis in Strecker Synthesis: As mentioned, the formation of the imine in the Strecker synthesis is often catalyzed by acid, which protonates the carbonyl oxygen, making it more electrophilic. organic-chemistry.org Conversely, the addition of cyanide can be influenced by the pH of the medium.

Transition Metal Catalysis in Reductive Amination: While hydride reducing agents are common, catalytic hydrogenation can also be employed for the reduction step in reductive amination. This involves a heterogeneous or homogeneous catalyst (e.g., Pd/C, Raney Ni). The mechanism involves the adsorption of the imine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=N double bond.

Catalysis in Functionalization:

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The N-arylation of the secondary amine would proceed through a well-established catalytic cycle involving a palladium(0) catalyst. The cycle typically involves:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to an aryl halide to form a Pd(II) complex.

Amine Coordination and Deprotonation: The secondary amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form an amido complex.

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Phase-Transfer Catalysis in N-Alkylation: The N-alkylation of the secondary amine can be facilitated by a phase-transfer catalyst (PTC), especially when dealing with reactants in immiscible phases (e.g., an aqueous base and an organic solvent). organic-chemistry.org The PTC, typically a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) ion from the aqueous phase to the organic phase to deprotonate the amine, generating a more nucleophilic amide anion which then reacts with the alkyl halide. organic-chemistry.org

Transient Intermediates:

The reactions discussed involve a variety of transient intermediates, which are typically short-lived and highly reactive species.

Iminium Ions: These are key intermediates in both the Strecker synthesis and reductive amination. masterorganicchemistry.comharvard.edu They are characterized by a positively charged, sp²-hybridized carbon atom double-bonded to a nitrogen atom, making them highly electrophilic.

Tetrahedral Intermediates: These are formed during the nucleophilic attack on carbonyl groups (in imine formation) and acyl groups (in N-acylation).

Organometallic Complexes: In transition metal-catalyzed reactions, various palladium-amine and palladium-amido complexes are formed as transient species within the catalytic cycle.

Kinetic Studies of Reactions Facilitated by or Involving this compound

Kinetics of Synthesis:

Strecker Synthesis: The rate of the Strecker synthesis is dependent on the concentrations of the aldehyde, the amine, and the cyanide source. The formation of the imine can be the rate-determining step, and its rate is often pH-dependent. A kinetic study of the addition of hydrogen cyanide to benzylideneaniline (B1666777) showed a third-order rate equation, dependent on the concentrations of the imine, HCN, and a protic solvent like methanol (B129727) which acts as a catalyst. rsc.org

Kinetics of Functionalization:

N-Alkylation: The N-alkylation of the secondary amine with an alkyl halide would be expected to follow second-order kinetics, being first order in the amine and first order in the alkyl halide (Rate = k[Amine][Alkyl Halide]). The rate constant 'k' would be influenced by the nature of the alkyl halide (e.g., methyl > primary > secondary), the leaving group, and the solvent.

Nitrile Hydrolysis: The rate of nitrile hydrolysis is highly dependent on the concentration of the acid or base catalyst and the temperature. The reaction is typically slow at neutral pH and accelerates significantly under strongly acidic or basic conditions.

Factors Influencing Reaction Rates:

Electronic Effects: The presence of the electron-withdrawing fluorine atom on the benzyl (B1604629) group will have a modest effect on the reactivity of the molecule. It will slightly decrease the nucleophilicity of the secondary amine due to inductive effects.

Steric Hindrance: The steric bulk around the reacting centers will influence reaction rates. For instance, the rate of N-alkylation would decrease with sterically hindered alkyl halides.

Solvent Effects: The choice of solvent can have a profound impact on reaction rates. Polar aprotic solvents, for example, are known to accelerate Sₙ2 reactions like N-alkylation.

Reaction Expected Rate Law (Simplified) Key Factors Influencing Rate
Strecker SynthesisRate = k[Aldehyde][Amine][H⁺] (Imine formation)pH, Concentrations of reactants
Reductive AminationDependent on rate-determining step (imine formation or reduction)Concentrations, Reducing agent strength
N-Alkylation (Sₙ2)Rate = k[Amine][Alkyl Halide]Steric hindrance, Leaving group ability, Solvent
Nitrile HydrolysisRate = k[Nitrile][H⁺ or OH⁻]pH, Temperature

This interactive table presents the expected kinetic behavior for key reactions involving the target compound based on analogous systems.

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Fluorobenzyl)amino]acetonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-fluorobenzylamine with bromoacetonitrile in a polar aprotic solvent (e.g., DMF) under reflux, with a base like K₂CO₃ to deprotonate the amine. Purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product .

Q. Table 1: Example Reaction Conditions

ReactantsSolventBaseTemperatureYield
4-Fluorobenzylamine + BromoacetonitrileDMFK₂CO₃80°C, 12h~65%

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for 4-fluorobenzyl) and nitrile carbon (δ ~120 ppm).
  • FT-IR : Look for C≡N stretch (~2240 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₉H₁₀FN₂: 165.0824) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Avoid prolonged exposure to moisture; acetonitrile solutions (e.g., 100 µg/mL) should be freshly prepared or stored with desiccants .

Q. Which analytical methods are suitable for quantifying purity?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times with standards and validate via spiked recovery tests (≥98% purity). LC-MS can detect trace impurities like unreacted 4-fluorobenzylamine .

Advanced Research Questions

Q. How can computational modeling predict reactivity or interactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) can simulate binding to biological targets (e.g., enzymes with fluorobenzyl-binding pockets) .

Q. How should contradictory spectral data (e.g., unexpected IR peaks) be resolved?

  • Methodological Answer : Cross-validate with isotopic labeling (e.g., ¹⁵N or D₂O exchange for N-H confirmation) or temperature-dependent IR studies. Compare experimental data with high-resolution ro-vibrational models, as done for aminoacetonitrile in astrophysical studies .

Q. What experimental designs test regioselectivity in derivatives?

  • Methodological Answer : React with electrophiles (e.g., acyl chlorides) under varying conditions (acidic/basic, kinetic vs. thermodynamic control). Monitor via TLC and isolate products for XRD analysis. For example, fluorobenzyl derivatives may exhibit steric hindrance at the ortho position .

Q. How can mechanistic studies elucidate degradation pathways?

  • Methodological Answer : Use LC-MS/MS to identify degradation products under accelerated conditions (e.g., heat/light). Isotope tracer studies (¹⁸O-H₂O) can track hydrolysis of the nitrile group to amides or carboxylic acids .

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